

# Reconstitution and handling of lyophilized TS 155-2 for research

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769625

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## Application Notes and Protocols for Lyophilized TS 155-2

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### Introduction

**TS 155-2**, also known as JBIR-100, is a macrolide antibiotic and a bafilomycin analogue isolated from *Streptomyces* sp.[1]. It functions as a potent and specific inhibitor of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase)[1]. V-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, **TS 155-2** disrupts cellular processes such as protein trafficking, degradation, and signaling, leading to cytotoxic effects in various cell types[1]. These properties make **TS 155-2** a valuable tool for studying V-ATPase function and related cellular pathways in cancer biology and other research areas.

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized **TS 155-2**, along with information on its mechanism of action and relevant signaling pathways.

### Product Information

Property	Value
Synonyms	JBIR-100
Molecular Formula	C <sub>39</sub> H <sub>60</sub> O <sub>11</sub>
Molecular Weight	704.9 g/mol
Appearance	Lyophilized solid
Storage	Store lyophilized compound at -20°C.
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.
Mechanism of Action	Inhibitor of vacuolar-type H <sup>+</sup> -ATPase (V-ATPase).

## Reconstitution and Storage of TS 155-2

Proper reconstitution and storage of lyophilized **TS 155-2** are critical for maintaining its stability and activity. The following protocol is recommended.

### Reconstitution Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized **TS 155-2** to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
- **Centrifugation:** Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
- **Solvent Addition:** Based on solubility information, high-purity, anhydrous DMSO is the recommended solvent for preparing a stock solution. To prepare a 10 mM stock solution of **TS 155-2** (MW: 704.9 g/mol), add the appropriate volume of DMSO. For example, to a 1 mg vial of **TS 155-2**, add 141.9 µL of DMSO.
  - Calculation:  $\text{Volume (}\mu\text{L)} = [\text{Mass (mg)} / \text{Molecular Weight (g/mol)}] * 1,000,000 / \text{Concentration (mM)}$

- **Dissolution:** Gently vortex or pipette the solution up and down to ensure the compound is completely dissolved. The solution should be clear and free of particulates.

## Storage of Reconstituted Solution

- **Short-term Storage:** The reconstituted stock solution can be stored at 4°C for up to one week.
- **Long-term Storage:** For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -20°C. This will minimize the number of freeze-thaw cycles, which can degrade the compound. When stored properly, the DMSO stock solution should be stable for several months.

Parameter	Recommendation
Solvent	Anhydrous DMSO
Stock Conc.	10 mM (recommended)
Short-term	≤ 1 week at 4°C
Long-term	Aliquot and store at -20°C
Freeze-Thaw	Avoid multiple cycles

## Experimental Protocols

**TS 155-2** (JBIR-100) has been utilized in various cell-based assays to investigate its biological activities. Below are example protocols for cytotoxicity and apoptosis assays in cancer cell lines.

### Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of **TS 155-2** on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

- MCF-7 cells

- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **TS 155-2** stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

#### Procedure:

- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Compound Treatment:** Prepare serial dilutions of **TS 155-2** from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 1 nM to 1  $\mu$ M. Include a vehicle control (DMSO at the same final concentration as the highest **TS 155-2** treatment).
- Replace the medium in each well with 100  $\mu$ L of the medium containing the respective concentrations of **TS 155-2**.
- **Incubation:** Incubate the plate for 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- **Solubilization:** Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration.

## Apoptosis Assay (Caspase Activation and PARP Cleavage)

This protocol uses Western blotting to detect markers of apoptosis in cells treated with **TS 155-2**.

Materials:

- MCF-7 cells
- 6-well plates
- **TS 155-2** stock solution (10 mM in DMSO)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Seeding and Treatment:** Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of **TS 155-2** (e.g., the determined  $IC_{50}$ ) for 24-48 hours. Include a vehicle control.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Western Blotting:**

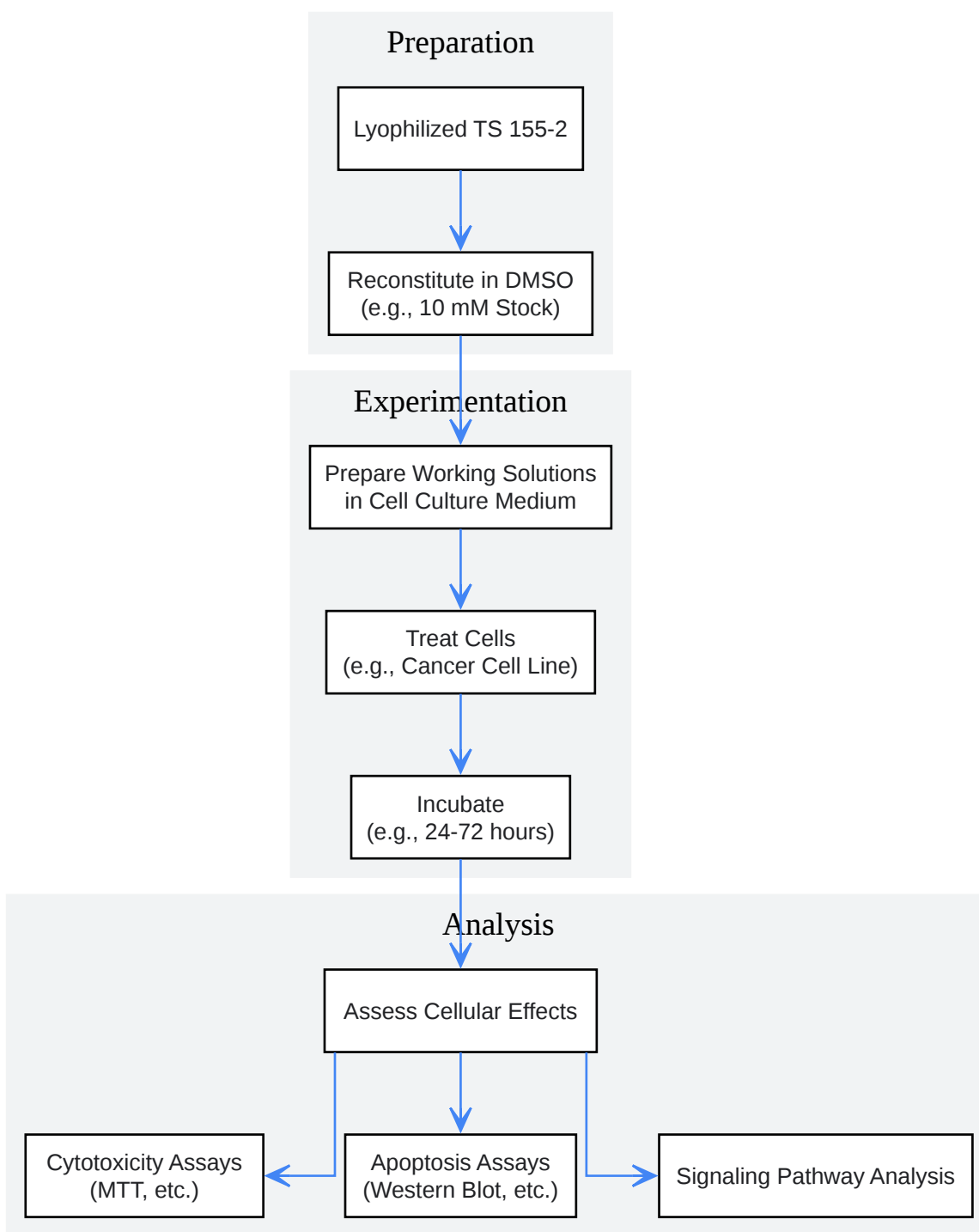
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP in **TS 155-2**-treated cells compared to the control indicates the induction of apoptosis.

## Mechanism of Action and Signaling Pathways

**TS 155-2** exerts its effects by inhibiting the V-ATPase proton pump. This pump is a multi-subunit complex located in the membranes of various organelles. Its primary function is to acidify the lumen of these compartments, which is crucial for a multitude of cellular processes.

## V-ATPase Inhibition Workflow

The following diagram illustrates the general workflow for studying the effects of V-ATPase inhibition by **TS 155-2**.

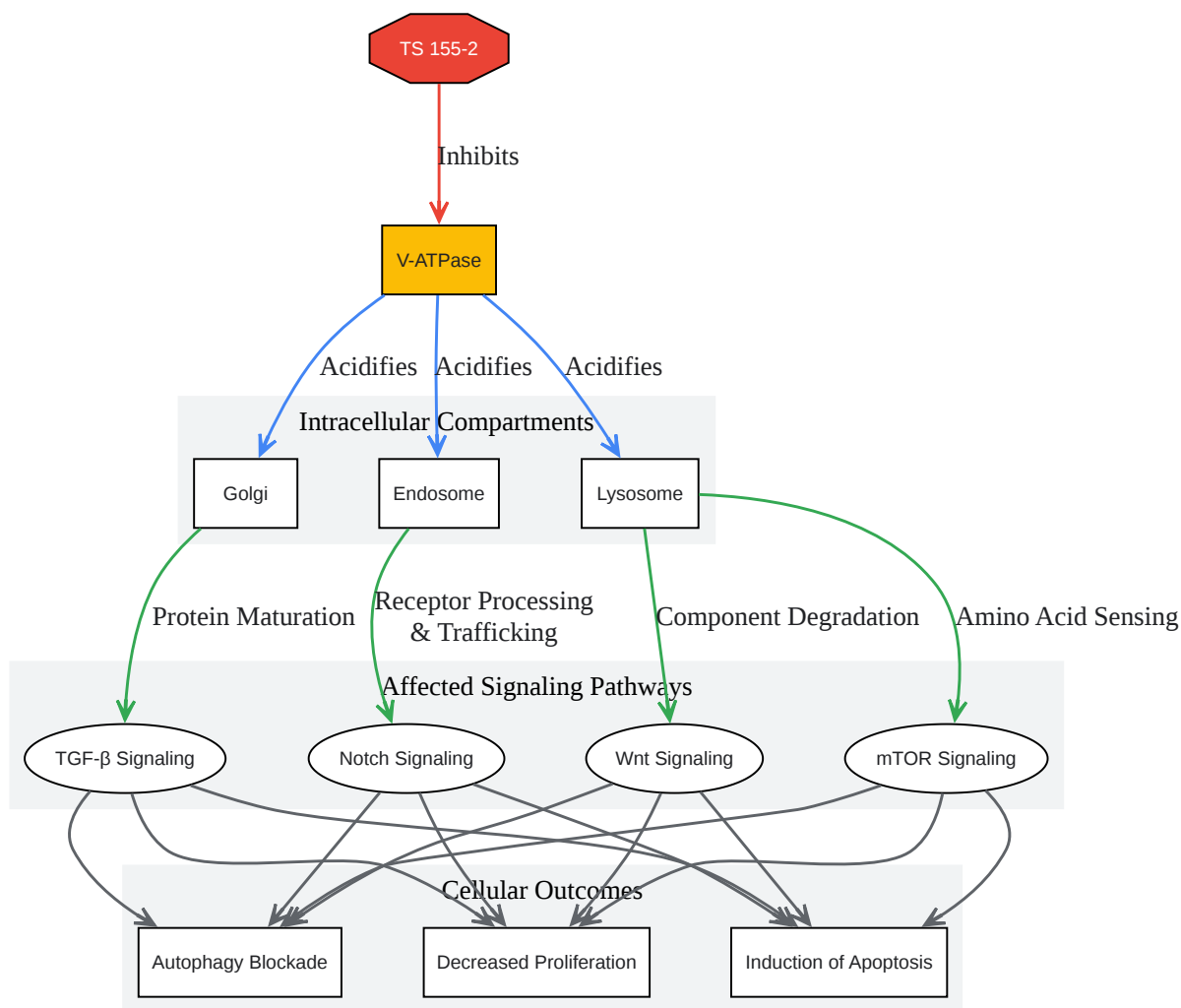


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Caption: Experimental workflow for **TS 155-2**.

## V-ATPase Dependent Signaling Pathways

Inhibition of V-ATPase by **TS 155-2** can have downstream effects on several key signaling pathways that are dependent on proper endolysosomal function. These include the Notch, Wnt, and TGF- $\beta$  pathways. The acidification of endosomes and lysosomes is critical for the proteolytic processing, trafficking, and degradation of components of these pathways[2][3].



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Caption: V-ATPase dependent signaling pathways.

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## References

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